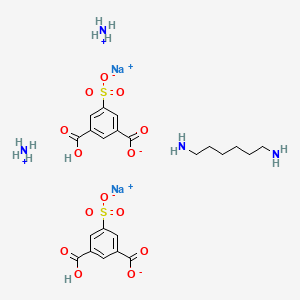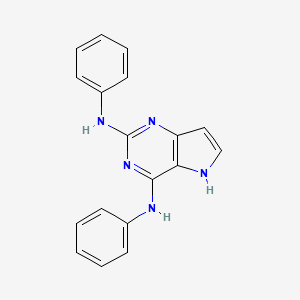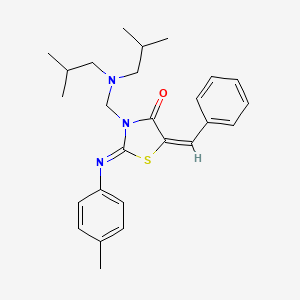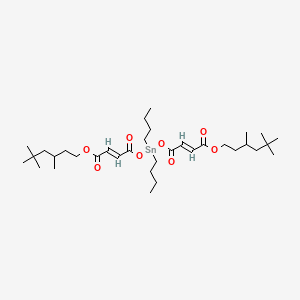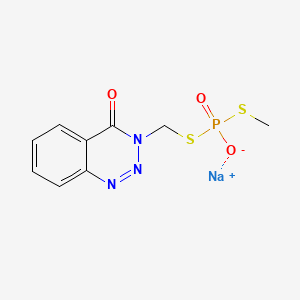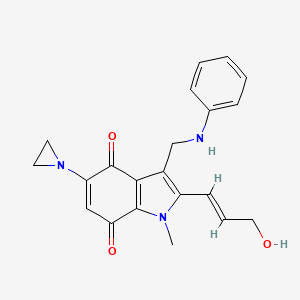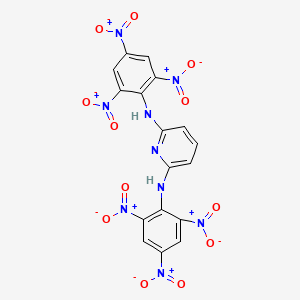
2,6-Pyridinediamine, N,N'-bis(2,4,6-trinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is a chemical compound with the molecular formula C17H9N9O12 It is known for its high nitrogen content and the presence of multiple nitro groups, which contribute to its energetic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of 2,6-diaminopyridine with 2,4,6-trinitrochlorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,6-diaminopyridine} + \text{2,4,6-trinitrochlorobenzene} \rightarrow \text{2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications:
Chemistry: It is studied for its energetic properties and potential use in the development of new explosives and propellants.
Medicine: Research is conducted to investigate its potential therapeutic effects and mechanisms of action.
Industry: The compound is evaluated for its use in various industrial processes, including the synthesis of other chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and energetic properties. The compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Pyridinediamine, 3,5-dinitro-N,N’-bis(2,4,6-trinitrophenyl)
- 2,6-Bis(picrylamino)pyridine
- 3,5-Dinitro-N,N’-bis(2,4,6-trinitrophenyl)pyrazine-2,6-diamine
Uniqueness
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is unique due to its specific arrangement of nitro groups and the pyridine core This structure imparts distinct energetic properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
38082-88-1 |
|---|---|
Formule moléculaire |
C17H9N9O12 |
Poids moléculaire |
531.3 g/mol |
Nom IUPAC |
2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C17H9N9O12/c27-21(28)8-4-10(23(31)32)16(11(5-8)24(33)34)19-14-2-1-3-15(18-14)20-17-12(25(35)36)6-9(22(29)30)7-13(17)26(37)38/h1-7H,(H2,18,19,20) |
Clé InChI |
GPFSORASRNHLMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



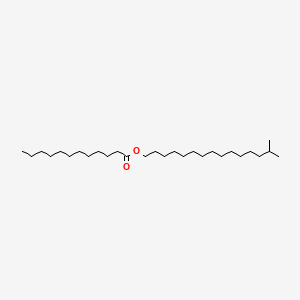
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
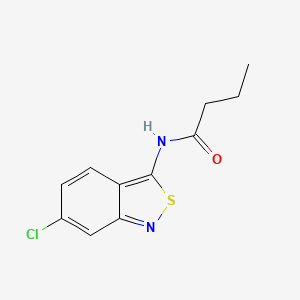

![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)

